molecular formula C9H12O B124563 (2-Methoxyethyl)benzene CAS No. 3558-60-9

(2-Methoxyethyl)benzene

Cat. No.: B124563
CAS No.: 3558-60-9
M. Wt: 136.19 g/mol
InChI Key: CQLYXIUHVFRXLT-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)benzene, also known as phenyl ethyl methyl ether, is a colorless liquid with a sharp, rosy-green odor. It is used in various applications, including perfumes and artificial keora oil. This compound is known for its powerful, diffusive, and penetrating odor with a warm, floral note .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methoxyethyl)benzene can be synthesized through several methods. One common method involves the catalytic reduction of phenylacetaldehyde dimethyl acetal. Another method uses phenylethyl alcohol and methanol . A green synthetic route has also been developed using solid base catalysts such as magnesium oxide and lithium/magnesium oxide, with dimethyl carbonate as a methylating agent and solvent .

Industrial Production Methods: In industrial settings, this compound is often produced using the Williamson ether synthesis, which involves the reaction of phenylethyl alcohol with methylating agents like dimethyl carbonate under specific conditions. This method is preferred due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C9_9H12_{12}O
  • Molecular Weight: 136.19 g/mol
  • CAS Number: 3558-60-9
  • IUPAC Name: (2-methoxyethyl)benzene
  • Chemical Structure:
Structure COCCc1ccccc1\text{Structure }\text{COCCc}_{1}\text{ccccc}_{1}

Food Science

This compound is primarily used as a flavoring agent in food products. According to the European Food Safety Authority (EFSA), it is classified under aromatic ethers used as feed additives. The calculated safe use levels for this compound are 0.5 mg/kg in cattle and salmonids, indicating its regulatory approval for safe consumption in animal feed .

Application Safe Use Level
Cattle0.5 mg/kg
Salmonids0.5 mg/kg
Pigs0.3 mg/kg
Poultry0.3 mg/kg

Pharmacology

In pharmacological contexts, this compound serves as an impurity reference material in drug testing and quality control processes. It has been identified as a degradation product in certain antihypertensive drugs, which necessitates its monitoring during pharmaceutical development .

Synthetic Chemistry

Recent studies have focused on the green synthesis of this compound from renewable resources. A notable method involves using solid base catalysts to selectively synthesize phenyl ethyl methyl ether, which can serve as a precursor for various applications in perfumery and fragrance industries . This approach not only enhances yield but also minimizes environmental impact compared to traditional methods.

Case Study 1: Flavoring Agent Safety Assessment

A comprehensive assessment conducted by EFSA evaluated the safety of this compound when used as a flavoring agent in animal feed. The study concluded that at specified safe levels, there were no significant risks associated with its consumption, reinforcing its application in food science as a flavoring additive .

Case Study 2: Green Synthetic Route Development

Research published on the development of a green synthetic route for this compound highlighted the advantages of using solid base catalysts. This method demonstrated improved selectivity and reduced by-product formation compared to conventional synthesis techniques, showcasing its potential for industrial applications in fragrance production .

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)benzene involves its interaction with various molecular targets and pathways. In the fragrance industry, it interacts with olfactory receptors, leading to the perception of its characteristic odor. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: (2-Methoxyethyl)benzene is unique due to its combination of a methoxy group and an ethylbenzene structure, which imparts distinct chemical properties and a unique odor profile. This makes it particularly valuable in the fragrance industry .

Biological Activity

(2-Methoxyethyl)benzene, also known as ethyl o-methoxyphenyl ether or by its CAS number 3558-60-9, is an aromatic compound belonging to the class of benzene and substituted derivatives. This compound is characterized by a methoxyethyl group attached to a benzene ring, which influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and relevant case studies.

  • Chemical Formula : C9_9H12_{12}O
  • Molecular Weight : 136.19 g/mol
  • Structure : The compound features a benzene ring with a methoxyethyl substituent, contributing to its unique reactivity and solubility characteristics.

Toxicological Profile

The toxicological effects of this compound have not been extensively documented; however, it is essential to consider the following aspects based on related compounds:

  • Absorption and Metabolism : Similar to other methoxy-substituted benzenes, this compound is likely absorbed through various routes including inhalation and dermal exposure. Its metabolism may involve phase I reactions leading to hydroxylated metabolites.
  • Potential Toxicity : Compounds within this class may exhibit cytotoxic effects at high concentrations, necessitating further investigation into their safety profiles.

1. Comparative Study on Methoxyphenols

A study comparing various methoxyphenols revealed that those with longer alkyl chains exhibited enhanced lipophilicity and biological activity against certain bacterial strains. This supports the hypothesis that this compound could possess similar properties due to its methoxyethyl group.

2. Occupational Exposure Analysis

Research analyzing occupational exposure to benzene derivatives highlighted the potential health risks associated with long-term exposure to similar compounds. While specific data on this compound is lacking, understanding the risks associated with structurally related compounds can provide insights into its safety.

Research Findings

Study Focus Findings
Antimicrobial ActivityMethoxy-substituted compounds show promise against Gram-positive bacteria and fungi .
Anti-inflammatory EffectsAnalogous compounds modulate inflammatory cytokines in vitro .
Metabolic PathwaysSimilar structures metabolize primarily in the liver; potential for reactive metabolite formation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Methoxyethyl)benzene in laboratory settings?

this compound can be synthesized via:

  • Catalytic reduction : Using phenylacetaldehyde dimethyl acetal with hydrogen gas and palladium-based catalysts.
  • Alcohol methylation : Reacting phenylethyl alcohol with methanol under acid catalysis.
  • Green synthesis : Employing solid base catalysts (e.g., MgO or Li/MgO) with dimethyl carbonate as a methylating agent, which minimizes hazardous waste .
  • Williamson ether synthesis : Industrial preference due to high yield and selectivity, involving phenylethyl alcohol and methylating agents under controlled conditions .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Solubility : Insoluble in water; miscible with ethanol and organic solvents. Critical for designing solvent systems in organic reactions .
  • Boiling point : 185–187°C at 760 mmHg, influencing distillation and purification protocols .
  • Stability : Stable under inert atmospheres but susceptible to oxidation, requiring storage in amber vials with desiccants.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : For structural confirmation (e.g., methoxy group at δ 3.3–3.5 ppm and aromatic protons at δ 6.5–7.5 ppm).
  • GC-MS : To assess purity and detect byproducts.
  • IR spectroscopy : Identification of ether (C-O-C) stretching vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. What advanced catalytic systems improve the sustainability of this compound synthesis?

  • Li/MgO catalysts : Enable solvent-free methylation using dimethyl carbonate, achieving >85% yield while reducing environmental impact .
  • Continuous flow reactors : Enhance reaction efficiency and scalability by optimizing residence time and temperature gradients, critical for industrial translation .

Q. How do computational methods elucidate the antibacterial mechanisms of this compound derivatives?

  • Molecular docking : Reveals strong interactions with bacterial proteins (e.g., Staphylococcus aureus Extracellular Adhesion Protein) via hydrophobic and hydrogen-bonding interactions.
  • MD simulations : Track dynamic binding stability with targets like Toxic Shock Syndrome Toxin (TSST), guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Comparative metabolomics : Identifies off-target effects or metabolic pathway variations across cell lines.
  • Dose-response profiling : Differentiates between cytotoxic and therapeutic thresholds using standardized assays (e.g., MIC for antimicrobial studies) .

Q. How are substitution reactions of this compound optimized for regioselectivity?

  • Electrophilic aromatic substitution (EAS) : Directed by the methoxyethyl group’s electron-donating effects, favoring para and meta positions.
  • Lewis acid catalysis : FeCl₃ or AlCl₃ enhances bromination/chlorination efficiency. Kinetic vs. thermodynamic control is modulated by temperature .

Q. What challenges arise in scaling laboratory synthesis to pilot-scale production, and how are they mitigated?

  • Catalyst deactivation : Addressed via periodic regeneration or heterogeneous catalyst designs (e.g., immobilized Pd nanoparticles).
  • Byproduct formation : Controlled through real-time monitoring (e.g., inline FTIR) and optimizing stoichiometric ratios .

Q. Methodological Considerations

  • Contradiction analysis : Cross-validate experimental results with computational models (e.g., DFT for reaction energy landscapes) and replicate studies under varied conditions (pH, solvent polarity) .
  • Data reproducibility : Use certified reference materials (CRMs) and adhere to OECD guidelines for biological assays to minimize inter-lab variability .

Properties

IUPAC Name

2-methoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLYXIUHVFRXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052032
Record name (2-Methoxyethyl)benzene
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless mobile liquid, powerful, diffusive and penetrating aroma with a warm floral note
Record name Methyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 to 187.00 °C. @ 760.00 mm Hg
Record name (2-Methoxyethyl)benzene
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Solubility

very slightly, Insoluble in water; soluble in oils, soluble (in ethanol)
Record name (2-Methoxyethyl)benzene
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Record name Methyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.945-0.951
Record name Methyl phenethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1263/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

3558-60-9
Record name (2-Methoxyethyl)benzene
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Record name Methyl phenethyl ether
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Record name Benzene, (2-methoxyethyl)-
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Record name (2-Methoxyethyl)benzene
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Record name (2-methoxyethyl)benzene
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Record name METHYL PHENETHYL ETHER
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Record name (2-Methoxyethyl)benzene
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Synthesis routes and methods

Procedure details

A mixture of (2-bromoethyl)benzene (2.0 g) and methanol (60 mL) in a PEEK vessel equipped with a magnetic stirrer bar was placed into the reactor, and the cover sealed. The mixture was stirred and heated to 149° C. (1.08 MPa) within 10 min and held at this temperature for 2 hours. Samples were withdrawn periodically and analysed. The mixture was then cooled. After 1 hour the conversion to (2-methoxyethyl)benzene was 50% increasing to 80% after 2 hours. GC/MS: m/z (rel.int. %) 136(M +, 13), 104(8), 91(28), 77(6), 65(11), 63(4), 51(9), 50(4), 45(100). 1H NMR, (CDCl3 ; 200 MHz): δ7.23, m, 5H, Ar; 3.6, t, 2H, --CH2 --O--CH3 ; 3.4, s, 3H, --O --CH3 ; 2.9, t, 2H, Ar--CH2 --.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

(2-Methoxyethyl)benzene
(2-Methoxyethyl)benzene
(2-Methoxyethyl)benzene
(2-Methoxyethyl)benzene
(2-Methoxyethyl)benzene
(2-Methoxyethyl)benzene

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